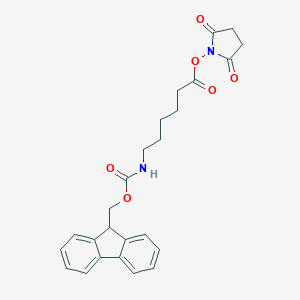

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate

Descripción general

Descripción

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.48 g/mol . This compound is commonly used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate typically involves the reaction of 6-aminohexanoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride to form the intermediate 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid . This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl ester to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Peptide Synthesis

Fmoc-L-Val-OSu is widely utilized in peptide synthesis as a coupling reagent. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). The compound allows for the selective protection of the amine group while facilitating the coupling of amino acids to form peptides.

Case Study:

In a study focused on synthesizing bioactive peptides, Fmoc-L-Val-OSu was employed to couple valine residues efficiently. The reaction yielded peptides with high purity and yield, demonstrating its effectiveness in SPPS protocols .

Drug Development

2.1 Prodrug Formulation

Fmoc-L-Val-OSu has been investigated for its potential in prodrug formulations. By modifying the compound's structure, researchers can enhance solubility and bioavailability of therapeutic agents.

Case Study:

A recent investigation into prodrug strategies highlighted the use of Fmoc derivatives to improve the pharmacokinetic properties of anticancer agents. The study showed that the incorporation of Fmoc groups significantly increased the water solubility and cellular uptake of the drugs tested .

Bioconjugation Techniques

3.1 Targeted Delivery Systems

The compound is also applied in bioconjugation techniques, where it is used to attach therapeutic agents or imaging probes to biomolecules. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Data Table: Applications in Bioconjugation

| Application Type | Description | Example Use Case |

|---|---|---|

| Antibody Drug Conjugates | Linking cytotoxic drugs to antibodies for targeted therapy | HER2-targeted therapies |

| Imaging Probes | Conjugating fluorescent dyes for tumor imaging | Cancer diagnostics |

Organic Synthesis

4.1 Building Block in Organic Chemistry

Fmoc-L-Val-OSu serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various synthetic pathways.

Case Study:

In synthetic organic chemistry, Fmoc-L-Val-OSu was utilized as a starting material to synthesize novel compounds with potential biological activity. The reactions demonstrated high yields and selectivity, showcasing its utility as a synthetic intermediate .

Mecanismo De Acción

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate involves the activation of carboxyl groups to form reactive intermediates that facilitate the formation of amide bonds . The molecular targets include amino groups on peptides and proteins, which react with the activated carboxyl groups to form stable amide linkages. The pathways involved in this process include nucleophilic acyl substitution and the formation of tetrahedral intermediates.

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate

- 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is unique due to its specific structure, which provides optimal reactivity and stability for peptide synthesis . Its longer hexanoate chain compared to similar compounds allows for better solubility and flexibility in various synthetic applications.

Actividad Biológica

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, also known by its CAS number 125697-63-4, is a compound that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and resources.

The molecular formula of this compound is C25H26N2O6, with a molecular weight of 450.49 g/mol. The structure features a dioxopyrrolidine moiety linked to a hexanoate chain and a fluorenylmethoxycarbonyl group, which may influence its biological interactions and solubility profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H26N2O6 |

| Molecular Weight | 450.49 g/mol |

| CAS Number | 125697-63-4 |

| SMILES | O=C(CCCCCNC(=O)OCC1c2ccccc2c3ccccc13)ON4C(=O)CCC4=O |

| InChIKey | MDL# |

The biological activity of this compound) is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry indicated that derivatives of dioxopyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. The fluorenylmethoxycarbonyl group enhances cellular uptake, potentially increasing the compound's efficacy in targeting cancer cells .

- Anti-inflammatory Effects : Research has shown that compounds similar to this compound) can inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .

- Enzyme Inhibition : Preliminary assays indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic syndromes, such as proteases and kinases. These findings are crucial for developing therapeutic agents targeting metabolic disorders .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c28-22-13-14-23(29)27(22)33-24(30)12-2-1-7-15-26-25(31)32-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,1-2,7,12-16H2,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKIOJMIJUXCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460026 | |

| Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-63-4 | |

| Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.